molecular formula C4H12O4S2 B1586383 Trimethylsulfonium methyl sulfate CAS No. 2181-44-4

Trimethylsulfonium methyl sulfate

Cat. No.: B1586383
CAS No.: 2181-44-4
M. Wt: 188.3 g/mol
InChI Key: ANXKZXRDXAZQJT-UHFFFAOYSA-M
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Description

Trimethylsulfonium methyl sulfate is an organic compound with the molecular formula (CH₃)₃S(OSO₃CH₃). It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in various chemical reactions, particularly in the methylenation of aldehydes and ketones to form epoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium methyl sulfate can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate. The reaction is typically carried out at elevated temperatures, around 100°C, to yield this compound as the major product . Another method involves the reaction of dimethyl sulfide with methyl hydrogen sulfate, which is formed by the acid-catalyzed conversion of the anion of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dimethyl sulfide and dimethyl sulfate in the presence of a mineral or organic acid. This process is efficient and allows for the recycling of dimethyl sulfide, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium methyl sulfate primarily undergoes substitution reactions. It is a useful reagent for the methylenation of aldehydes and ketones, leading to the formation of epoxides .

Common Reagents and Conditions:

    Reagents: Dimethyl sulfoxide, dimethyl sulfate, mineral acids, organic acids.

    Conditions: Elevated temperatures (around 100°C), acidic environment.

Major Products: The major products formed from reactions involving this compound include epoxides when reacting with aldehydes and ketones .

Scientific Research Applications

Trimethylsulfonium methyl sulfate has several applications in scientific research:

Comparison with Similar Compounds

  • Trimethylsulfonium iodide
  • Trimethylsulfoxonium chloride
  • Trimethylsulfoxonium iodide
  • Trimethylsulfonium tetrafluoroborate
  • Trimethylsulfonium bromide

Comparison: Trimethylsulfonium methyl sulfate is unique in its specific application for methylenation reactions. While other trimethylsulfonium salts like trimethylsulfonium iodide and trimethylsulfonium bromide also have their uses, they do not exhibit the same efficiency in forming epoxides from aldehydes and ketones .

Properties

IUPAC Name

methyl sulfate;trimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKZXRDXAZQJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375389
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-44-4
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulfonium methyl sulfate
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Synthesis routes and methods I

Procedure details

Synthesis of trimethysulfonium hydrogen sulfate: To dimethyl sulfate (10.0 mL, 1.05×10−1 mol) at 0° C. was added dimethyl sulfide (10.4 mL, 1.42×10−1 mol). After rapidly stirring at 0° C. for 30 minutes, the reaction was slowly warmed to room temperature yielding a crystalline solid, trimethylsulfonium methyl sulfate. After 3 hours, distilled water (20 mL) was added to form a clear solution of trimethylsulfonium sulfate.
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Synthesis routes and methods II

Procedure details

comprising reacting dimethyl sulphate with an excess of dimethyl sulphide thereby to form trimethylsulphonium methyl-sulphate of the formula
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Trimethylsulfonium methyl sulfate facilitate epoxide formation from aldehydes and ketones?

A1: this compound acts as a precursor to the reactive species, dimethylsulfonium methanide. [, ] This methanide acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones. [] This attack leads to the formation of an alkoxide intermediate, which then undergoes an intramolecular cyclization reaction, forming the epoxide ring and expelling dimethyl sulfide as a byproduct. []

Q2: What are the advantages of using this compound over other reagents for epoxide synthesis?

A2: One significant advantage highlighted in the research is the efficient conversion of this compound to dimethylsulfonium methanide. [] This efficiency stems from the use of dimethyl sulfide in the reaction, which acts as both a reactant and a recyclable solvent. [] Additionally, the potassium sulfate byproduct generated during the process is easier to handle and dispose of compared to potassium methyl sulfate, which is produced in alternative synthetic routes. []

Q3: Can you provide an example of a specific epoxide synthesized using this compound and its application?

A3: One research paper describes the synthesis of trimethyl-(2-oxiranyl-2-propenyl)-silane, an epoxide, as a starting material for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. [] This specific reaction utilizes this compound to epoxidize an α,β-unsaturated aldehyde. [] TMM cycloadditions are valuable tools in organic synthesis, enabling the construction of functionalized five-membered rings, which are prevalent in various natural products and pharmaceuticals. []

Q4: Are there any spectroscopic data available to characterize this compound?

A4: While the provided research focuses on the application of this compound, it primarily utilizes 1H NMR spectroscopy to monitor the reaction progress and confirm product formation. [, ] A detailed spectroscopic characterization of this compound itself is not explicitly provided in these papers.

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